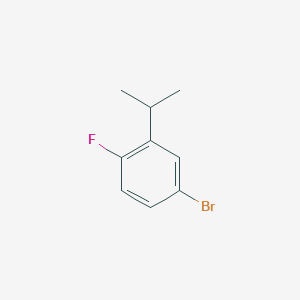
4-Bromo-1-fluoro-2-isopropylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-1-fluoro-2-isopropylbenzene is an aromatic compound with the molecular formula C9H10BrF. It is a derivative of benzene, where the hydrogen atoms are substituted by bromine, fluorine, and isopropyl groups. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-fluoro-2-isopropylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of fluorobenzene in the presence of a Lewis acid catalyst such as iron (III) bromide or aluminum tribromide . The isopropyl group can be introduced via Friedel-Crafts alkylation using isopropyl chloride and aluminum chloride as the catalyst .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in controlled environments to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions are crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Bromo-1-fluoro-2-isopropylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: Electrophilic aromatic substitution is a common reaction where the bromine or fluorine atoms can be replaced by other substituents.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydro derivatives.
Common Reagents and Conditions:
Bromination: Bromine and a Lewis acid catalyst (e.g., FeBr3).
Friedel-Crafts Alkylation: Isopropyl chloride and AlCl3.
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst.
Major Products Formed:
Substitution Products: Various substituted benzenes depending on the reagents used.
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Hydro derivatives and other reduced forms.
Wissenschaftliche Forschungsanwendungen
4-Bromo-1-fluoro-2-isopropylbenzene is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Wirkmechanismus
The mechanism of action of 4-Bromo-1-fluoro-2-isopropylbenzene involves its interaction with various molecular targets. In electrophilic aromatic substitution reactions, the compound forms a sigma complex with the electrophile, followed by the removal of a proton to restore aromaticity . The presence of bromine and fluorine atoms influences the reactivity and orientation of the substitution reactions.
Vergleich Mit ähnlichen Verbindungen
1-Bromo-4-fluorobenzene: Similar structure but lacks the isopropyl group.
4-Bromo-2-fluoro-1-isopropylbenzene: A positional isomer with different substitution pattern.
1-Bromo-4-isopropylbenzene: Contains bromine and isopropyl groups but lacks fluorine.
Uniqueness: 4-Bromo-1-fluoro-2-isopropylbenzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties and reactivity. The presence of both bromine and fluorine atoms enhances its electrophilic substitution reactions, making it a valuable compound in synthetic organic chemistry.
Eigenschaften
Molekularformel |
C9H10BrF |
|---|---|
Molekulargewicht |
217.08 g/mol |
IUPAC-Name |
4-bromo-1-fluoro-2-propan-2-ylbenzene |
InChI |
InChI=1S/C9H10BrF/c1-6(2)8-5-7(10)3-4-9(8)11/h3-6H,1-2H3 |
InChI-Schlüssel |
SOBRHULVZPCEQE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=C(C=CC(=C1)Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




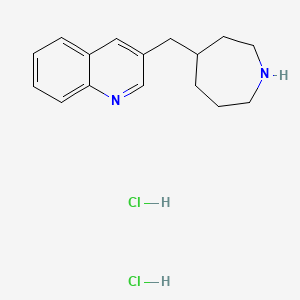
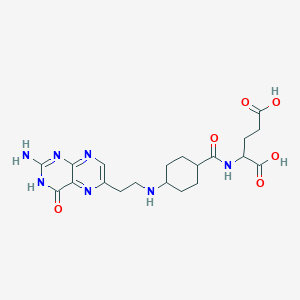

![copper;4-[10,15-bis(4-carboxylatophenyl)-20-[4-(dioxidomethylidene)cyclohexa-2,5-dien-1-ylidene]porphyrin-24-id-5-yl]benzoate;hydron](/img/structure/B12301778.png)
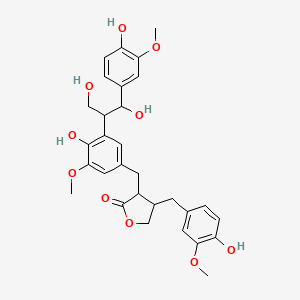
![tert-butyl N-[4-[[3-cyclohexyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]amino]-5-[(4-methyl-2-oxo-1H-quinolin-7-yl)amino]-5-oxopentyl]carbamate](/img/structure/B12301791.png)
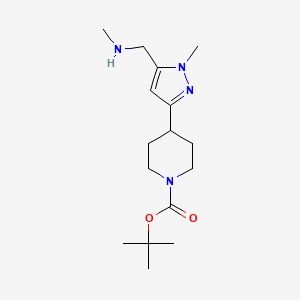

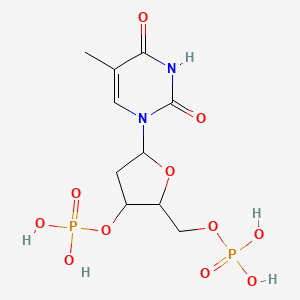
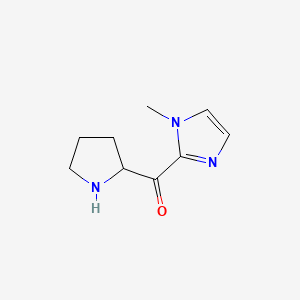

![2-methyl-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-7-amine;dihydrate;trihydrochloride](/img/structure/B12301848.png)
